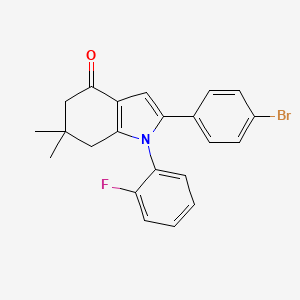
2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one” is a derivative of indole, which is a heterocyclic compound. The indole ring in this compound is substituted with bromophenyl and fluorophenyl groups at the 2nd and 1st positions respectively. It also has two methyl groups at the 6th position and a ketone functional group at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate indole derivative. The bromophenyl and fluorophenyl groups could potentially be introduced via electrophilic aromatic substitution reactions. The ketone group might be introduced through oxidation of a corresponding alcohol or alkene group .Molecular Structure Analysis
The presence of the bromophenyl and fluorophenyl groups suggests that this compound might exhibit interesting electronic properties, as halogens are known to be electron-withdrawing. The two methyl groups could add steric bulk to the molecule, potentially influencing its reactivity and interactions with other molecules .Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms might make the phenyl rings more reactive towards nucleophilic aromatic substitution reactions. The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Factors that could influence its properties include its size, shape, functional groups, and the presence of the bromine and fluorine atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-(4-Bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one and related compounds have been synthesized and characterized in various studies, showcasing their potential for scientific research. These compounds are synthesized through multicomponent reactions and characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. Their structural properties, such as crystal structure and molecular interactions, have been analyzed to understand their chemical behavior and potential applications in material science and pharmaceuticals (Sapnakumari, Narayana, & Sarojini, 2014).
Molecular Structure Analysis
The detailed molecular structure analysis of these compounds provides insights into their potential use in material science. Crystal structure and Hirshfeld surface analysis have been performed to explore intermolecular interactions, such as hydrogen bonding and pi-pi interactions, which are crucial for the development of new materials and pharmaceutical compounds (Atioğlu, Bindya, Akkurt, & Chidan Kumar, 2019).
Spectroscopic Properties and Applications
Research into the spectroscopic properties of bromo- and fluoro-substituted phenyl compounds has revealed their potential applications in developing new fluorescent materials and sensors. The study of halogen-substituent effects on the spectroscopic properties of these compounds contributes to the design of materials with desired fluorescence properties for bioimaging and analytical applications (Misawa et al., 2019).
Quantum Chemical Analysis
Quantum chemical analysis of chalcone derivatives, including (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been conducted to investigate their electronic and structural properties. Such studies are essential for understanding the reactivity, stability, and potential applications of these compounds in developing new drugs and materials (Zaini et al., 2018).
Antipathogenic Activity
The synthesis and evaluation of new thiourea derivatives containing bromo- and fluoro-phenyl groups have demonstrated significant antipathogenic activity, indicating their potential as novel antimicrobial agents. Such compounds could be developed further to combat microbial resistance and treat various infectious diseases (Limban, Marutescu, & Chifiriuc, 2011).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The bromophenyl and fluorophenyl groups might help the molecule bind to specific sites on a target protein, while the indole ring could contribute to its overall shape and electronic properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFNO/c1-22(2)12-20-16(21(26)13-22)11-19(14-7-9-15(23)10-8-14)25(20)18-6-4-3-5-17(18)24/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUQXEOMOBKQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3F)C4=CC=C(C=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
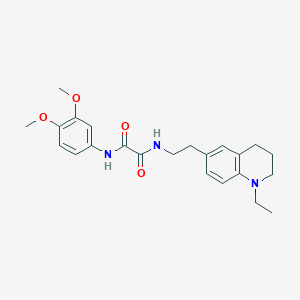
![N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2513289.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B2513290.png)
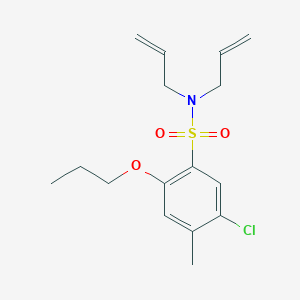
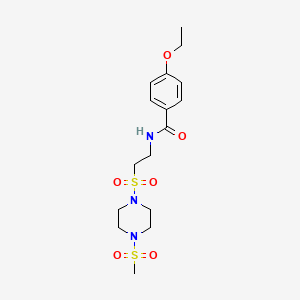
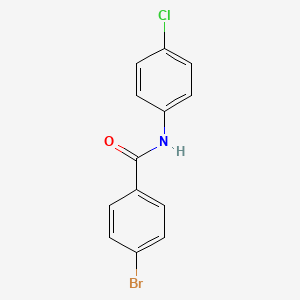
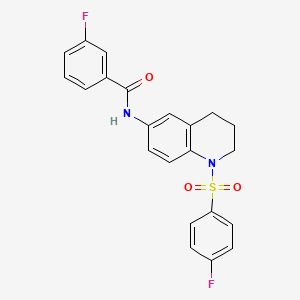
![2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2513296.png)
![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2513297.png)
![N-(furan-2-ylmethyl)-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2513299.png)
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2513302.png)
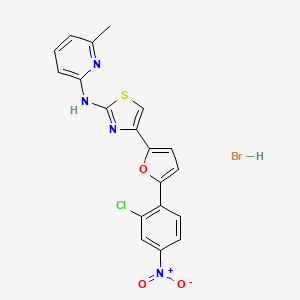
![N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2513305.png)

